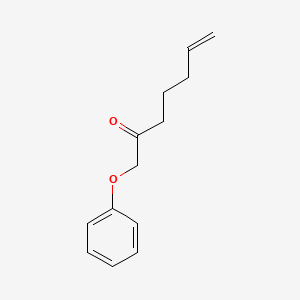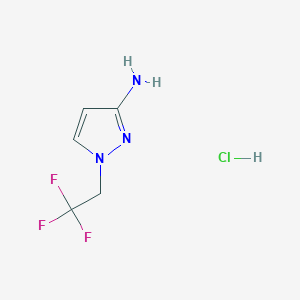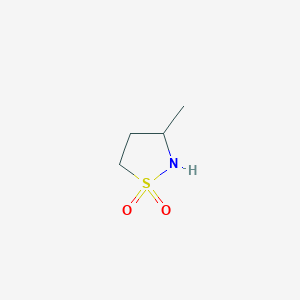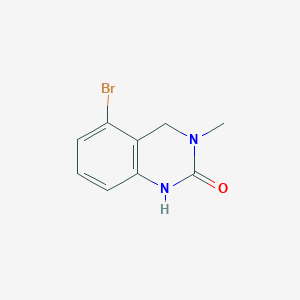
1-Phenoxyhept-6-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenoxyhept-6-en-2-one is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Phenoxyhept-6-en-2-one can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the molecular structure and purity of the compound.Physical And Chemical Properties Analysis
1-Phenoxyhept-6-en-2-one has a molecular weight of 204.26 . Other physical and chemical properties such as boiling point and storage conditions are not specified . These properties can be determined using various analytical techniques.Scientific Research Applications
Antioxidant Properties and Biological Activities
Phenolic compounds, which include structures similar to 1-Phenoxyhept-6-en-2-one, play crucial roles in biological systems and synthetic organic materials due to their antioxidant properties. They act as important intermediates in numerous biological and industrial applications, including as antioxidants in living organisms. The O-H bond dissociation energies of substituted phenols, including their proton affinities, have been extensively studied to understand their chemical behaviors and applications in various fields, such as synthetic chemistry and pharmacology (Chandra & Uchimaru, 2002).
Role in Plant Adaptation and Human Health
Phenolic compounds, by extension potentially including derivatives like 1-Phenoxyhept-6-en-2-one, exhibit metabolic plasticity that enables plants to adapt to changing environments. They contribute to the color, taste, and health-promoting benefits of plant products. The extensive characterization of genes involved in the synthesis of these compounds highlights their importance in plant biology and potential for applications in improving human health through dietary sources (Boudet, 2007).
Potential Uses in Food Chemistry and Agriculture
The antioxidant activity of phenolic compounds, potentially including 1-Phenoxyhept-6-en-2-one, is significant in the context of food chemistry and agriculture. These compounds are ubiquitous in plants and are an essential part of the human diet due to their antioxidant properties, which may range from simple phenolic molecules to complex high-molecular-weight polymers. Their structural diversity, including the presence of hydroxyl groups on aromatic rings, largely influences their antioxidant activity, making them valuable for applications in food preservation and the development of functional foods (Balasundram, Sundram, & Samman, 2006).
Engineering Applications
Derivatives of phenolic compounds, possibly encompassing 1-Phenoxyhept-6-en-2-one, have been explored for their roles in engineered systems, such as the production of functional polyhydroxyalkanoates (PHAs) in engineered bacteria. These compounds have shown promise in biotechnological applications due to their biocompatibility and biodegradability, and their functional groups offer avenues for chemical modification, enhancing their utility in medical and industrial applications (Yu et al., 2020).
properties
IUPAC Name |
1-phenoxyhept-6-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-3-5-8-12(14)11-15-13-9-6-4-7-10-13/h2,4,6-7,9-10H,1,3,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIAYSJRIPXNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)COC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxyhept-6-en-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)thiazole-5-carboxamide](/img/structure/B2894459.png)
![2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2894463.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-(methylthio)benzoate](/img/structure/B2894466.png)
![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2894467.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2894468.png)

![3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2894472.png)
![N-benzyl-4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2894475.png)
![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2894476.png)




